molecular formula C28H39ClO7 B600788 1,2-Dihydro-beclomethasone dipropionate CAS No. 114371-33-4

1,2-Dihydro-beclomethasone dipropionate

Cat. No.: B600788
CAS No.: 114371-33-4
M. Wt: 523.07
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Description

1,2-Dihydro-beclomethasone dipropionate is a synthetic corticosteroid derived from beclomethasone. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is commonly employed in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and certain skin disorders .

Mechanism of Action

Target of Action

1,2-Dihydro-beclomethasone dipropionate, also known as Beclomethasone dipropionate impurity L, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor plays a crucial role in regulating inflammation, immune responses, and various metabolic processes .

Mode of Action

This compound is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP), which mediates its therapeutic action . It possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration . The 17-BMP metabolite binds to the glucocorticoid receptor with a binding affinity approximately 13 times that of the parent compound . This binding leads to changes in the transcription of specific genes, resulting in the anti-inflammatory, antipruritic, and anti-allergy properties of the drug .

Biochemical Pathways

The interaction of 17-BMP with the glucocorticoid receptor influences several biochemical pathways. It attenuates the inflammatory responses associated with various conditions by suppressing the actions of inflammatory cells, such as mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils .

Pharmacokinetics

The pharmacokinetics of this compound involves its rapid conversion to 17-BMP upon administration It’s worth noting that when inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Result of Action

The result of the action of this compound is the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses . This is achieved through its anti-inflammatory, antipruritic, and anti-allergy properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration can impact its effectiveness. When inhaled, the compound is proposed to remain active locally in the lung, reducing the risk of significant side effects associated with systemic corticosteroids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-beclomethasone dipropionate involves multiple steps, starting from beclomethasone. The process typically includes the esterification of beclomethasone with propionic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization and filtration techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-beclomethasone dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .

Scientific Research Applications

1,2-Dihydro-beclomethasone dipropionate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its stability and reduce its systemic side effects compared to other corticosteroids. Its targeted action and reduced side effect profile make it a preferred choice in certain clinical settings .

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h13,16,19-21,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQYWVYNTDYWTI-XYWKZLDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728245
Record name (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114371-33-4
Record name 1,2-Dihydro-beclomethasone dipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114371334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIHYDRO-BECLOMETHASONE DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L7Y3NF708
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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